4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Description
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at the 4-position and a 2-methyltetrazole moiety at the sulfonamide nitrogen.
Properties
IUPAC Name |
4-amino-N-(2-methyltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2S/c1-14-11-8(10-13-14)12-17(15,16)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRHFYAIHBWTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206165 | |
| Record name | 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19921-12-1 | |
| Record name | 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19921-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the cycloaddition of azides and alkynes.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride under basic conditions.
Final Assembly: The final compound is obtained by coupling the tetrazole and sulfonamide intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Industrial Chemistry: It serves as a precursor for various industrial chemicals and catalysts.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Substituent Effects on Solubility: The hydrochloride salt derivative (aminomethyl variant) shows increased polarity, likely enhancing aqueous solubility compared to the parent compound . Chlorination at the 3-position (as in 3-amino-4-chloro analog) may reduce solubility due to increased hydrophobicity .
Biological Implications: Sulfaphenazole (4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzene-1-sulfonamide), a structurally related CYP2C9 inhibitor, highlights the importance of the sulfonamide-tetrazole scaffold in enzyme interaction .
Purity and Stability: Most analogs (e.g., target compound, aminomethyl-HCl) report 95% purity, indicating synthetic feasibility and stability under standard conditions .
Comparative Physicochemical Data
Molecular Weight Trends
- The unmethylated tetrazole analog (199.01 g/mol) is lighter than the target compound (240.24 g/mol), underscoring the impact of the 2-methyl group on molecular weight .
- Introduction of a chloro group (3-amino-4-chloro analog) increases molecular weight to 238.16 g/mol, while the cyano-substituted variant remains uncharacterized .
Solubility and Formulation
- demonstrates that sulfonamide solubility in binary solvent systems (e.g., alcohol-water) depends on substituent polarity. For example, sulfamerazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) exhibits higher solubility in ethanol-water mixtures than sulfametazina due to methyl group positioning . This suggests that the 2-methyltetrazole group in the target compound may similarly influence its solubility profile.
Biological Activity
Overview
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound that integrates a sulfonamide group with a tetrazole ring and an amino group. This unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is , with a molecular weight of 254.27 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes effectively. The tetrazole ring enhances these interactions through hydrogen bonding and other non-covalent interactions with biological macromolecules .
Antimicrobial Properties
Sulfonamides have long been recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria by inhibiting folate synthesis .
Cardiovascular Effects
A study examining the effects of similar sulfonamide derivatives on perfusion pressure in isolated rat hearts demonstrated that these compounds could modulate cardiovascular parameters. Specifically, the derivatives influenced coronary resistance and perfusion pressure, suggesting potential therapeutic applications in treating cardiovascular diseases .
Inhibition of Enzymes
The compound has shown promise as an inhibitor of insulin-regulated aminopeptidase (IRAP), which is linked to memory and learning enhancement in animal models. This inhibition could have implications for developing treatments for cognitive disorders .
Case Studies
-
Cardiovascular Study :
- Objective : To evaluate the effects of benzenesulfonamide derivatives on perfusion pressure.
- Method : Isolated rat heart model was used to assess changes in perfusion pressure over time.
- Results : The study found that certain derivatives significantly decreased perfusion pressure compared to controls, indicating potential cardiovascular benefits .
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity of sulfonamide derivatives.
- Method : Various bacterial strains were treated with different concentrations of the compound.
- Results : Significant inhibition of bacterial growth was observed, supporting the use of sulfonamides in treating bacterial infections .
Table 1: Biological Activity Comparison of Sulfonamide Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
